Aureoquinone

Description

Properties

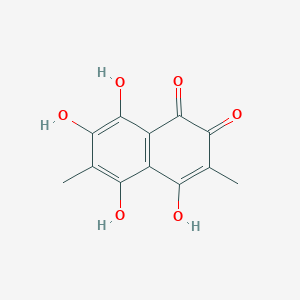

Molecular Formula |

C12H10O6 |

|---|---|

Molecular Weight |

250.20 g/mol |

IUPAC Name |

4,5,7,8-tetrahydroxy-3,6-dimethylnaphthalene-1,2-dione |

InChI |

InChI=1S/C12H10O6/c1-3-7(13)5-6(11(17)9(3)15)12(18)10(16)4(2)8(5)14/h13-15,17H,1-2H3 |

InChI Key |

DWESCCREDKEKQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)C)O |

Synonyms |

aureoquinone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Aurones

Introduction: Aurones represent a unique and increasingly significant subclass of flavonoids, distinguished by their vibrant yellow-to-orange hues, which they impart to various flowering plants.[1][2][3] Structurally, they are isomers of the more common flavones and flavonols.[1][4] While once considered rare and of minor importance, aurones have garnered substantial attention from the scientific community over the past two decades.[2][5] This interest is fueled by their diverse and potent biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, establishing them as privileged scaffolds in medicinal chemistry and drug development.[4][6][7] This guide provides a detailed examination of the basic structure of aurones, their physicochemical properties, common synthetic methodologies, and their interaction with key biological signaling pathways.

Core Chemical Structure

The fundamental structure of an aurone is (Z)-2-benzylidenebenzofuran-3(2H)-one.[4][8] This scaffold is built upon a C6-C3-C6 skeleton, a characteristic feature of flavonoids.[1][4] However, unlike flavones which contain a six-membered chromane ring, aurones are characterized by a five-membered benzofuranone ring system.[2][3][4] This core is linked at the C2 position to a phenyl ring (referred to as the B-ring) via an exocyclic carbon-carbon double bond.[1][9]

This exocyclic double bond gives rise to geometric isomerism, allowing aurones to exist in two stereoisomeric forms: (Z) and (E).[3][10] The (Z)-isomer is generally the more thermodynamically stable and is the configuration predominantly found in nature.[3][11] The numbering of the aurone scaffold follows standard IUPAC conventions for heterocyclic compounds, as illustrated in the diagram below.

Figure 1: The basic chemical scaffold of an aurone with standard IUPAC numbering.

Physicochemical and Biological Properties

Aurone derivatives exhibit a wide range of physicochemical and biological properties, largely dictated by the substitution patterns on their A and B rings. The table below summarizes key quantitative data for a selection of representative aurone derivatives.

| Compound Name/ID | Chemical Formula | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Solubility | Biological Activity (IC₅₀) | Reference |

| Aurone (unsubstituted) | C₁₅H₁₀O₂ | 222.243 | N/A | N/A | N/A | [3] |

| Aurone Derivative ArE | Not specified | Not specified | 100–101 | Chloroform, ethanol, methanol, ethyl acetate | N/A | [12] |

| Aurone Derivative ArC | Not specified | Not specified | N/A | N/A | 10 ± 2 µg/ml (α-amylase inhibition) | [12] |

| Aurone Derivative 4l | Not specified | Not specified | N/A | N/A | 2.1 ± 0.9 µM (anti-leishmanial) | [8] |

| Aurone Derivative AU7 | Not specified | Not specified | N/A | N/A | 52.79 µM (MCF-7 cell line) | [13] |

| Aurone Derivative AU3 | Not specified | Not specified | N/A | N/A | 70.14 µM (MCF-7 cell line) | [13] |

Synthesis of Aurones: Experimental Protocols

Several reliable synthetic routes have been established for the preparation of aurones. The most common methods include the oxidative cyclization of 2'-hydroxychalcones and the condensation of benzofuranones with aromatic aldehydes.[11]

Protocol: Synthesis via Oxidative Cyclization of a 2'-Hydroxychalcone Intermediate

This method involves two primary stages: the synthesis of a 2'-hydroxychalcone via a Claisen-Schmidt condensation, followed by an oxidative cyclization to yield the aurone.[12]

Step 1: Synthesis of 2'-Hydroxychalcone

-

Dissolve equimolar quantities of a 2-hydroxyacetophenone derivative and a substituted benzaldehyde in ethanol.

-

Add a 40% aqueous solution of sodium hydroxide (NaOH) to the mixture to act as a catalyst.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid (1N HCl) to precipitate the 2'-hydroxychalcone product.

-

Filter the precipitate, wash thoroughly with cold water, and dry to obtain the desired chalcone intermediate.

Step 2: Oxidative Cyclization to Aurone

-

Dissolve the synthesized 2'-hydroxychalcone in pyridine.

-

Add a solution of mercuric acetate (Hg(OAc)₂) to the mixture.

-

Reflux the resulting solution with continuous stirring for approximately 60 minutes.[12]

-

After cooling, pour the reaction mixture into ice-cold water.

-

Acidify with a 1N HCl solution to precipitate the final aurone product.

-

Filter, wash with water, and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[14]

Figure 2: Experimental workflow for the synthesis of aurones via a chalcone intermediate.

Biological Activity and Signaling Pathways

Aurones have been shown to modulate numerous biological pathways, which is the basis for their wide spectrum of therapeutic activities.[5][6] Their anti-inflammatory effects are particularly well-documented and often involve the modulation of the nuclear factor kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[4][7]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[5] Certain aurones, like Aureusidin, have been shown to inhibit this pathway, thereby reducing the inflammatory response.[4][7] Concurrently, these compounds can activate the Nrf2/HO-1 pathway, which is a critical cellular defense mechanism against oxidative stress.[4] This dual action of suppressing pro-inflammatory signaling while enhancing antioxidant defenses makes aurones compelling candidates for treating inflammation-related diseases.

Figure 3: Modulation of NF-κB and Nrf2 anti-inflammatory pathways by aurones.

Conclusion: The aurone scaffold, with its characteristic (Z)-2-benzylidenebenzofuran-3(2H)-one structure, represents a versatile and valuable class of flavonoids. Their straightforward synthesis and the tunability of their substitution patterns allow for the systematic exploration of their chemical and biological properties. The demonstrated ability of aurone derivatives to potently and selectively modulate key signaling pathways involved in inflammation, cancer, and microbial infections underscores their immense potential as lead compounds in the development of novel therapeutics. Continued research into this "golden" resource of compounds is poised to yield new and effective treatments for a range of human diseases.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurone - Wikipedia [en.wikipedia.org]

- 4. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Aurones: A Brief Summary | CoLab [colab.ws]

- 8. Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Naturally Occurring Aurones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones are a subclass of flavonoids characterized by a distinctive golden-yellow color, contributing significantly to the pigmentation of flowers in various plant species. Beyond their aesthetic role, aurones possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This has spurred considerable interest in understanding their biosynthesis for applications in metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of naturally occurring aurones, detailing the key enzymatic steps, their kinetics, and the regulatory networks that govern their production.

Core Biosynthetic Pathway

The biosynthesis of aurones begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which serve as the immediate precursors. The core pathway can be summarized in two key enzymatic steps following chalcone synthesis: glucosylation and subsequent oxidative cyclization.

-

Chalcone Synthesis: The pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) , to produce 2',4,4',6'-tetrahydroxychalcone (THC). Further hydroxylation of THC by flavonoid 3'-hydroxylase (F3'H) can lead to the formation of 2',3,4,4',6'-pentahydroxychalcone (PHC).

-

Glucosylation of Chalcones: In many plant species, particularly in Antirrhinum majus (snapdragon), the chalcone precursors undergo glucosylation at the 4'-hydroxyl group. This reaction is catalyzed by Chalcone 4'-O-glucosyltransferase (4'CGT) , utilizing UDP-glucose as the sugar donor. This step is crucial for the in vivo stability and subsequent transport of the chalcone precursors.[1]

-

Oxidative Cyclization to Aurones: The final and committing step is the conversion of chalcone glucosides to aurone glucosides. This reaction is catalyzed by Aureusidin Synthase (AS) , a polyphenol oxidase (PPO) homolog.[2] This enzyme facilitates both the hydroxylation of the B-ring (in the case of THC) and the oxidative cyclization of the chalcone to form the characteristic five-membered heterocyclic ring of aurones.[3] For example, aureusidin 6-O-glucoside is formed from THC 4'-O-glucoside.

The overall workflow for the biosynthesis of aurones from the precursor L-Phenylalanine is depicted below.

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in aurone biosynthesis. This data is essential for modeling the pathway and for designing strategies for its manipulation.

Table 1: Kinetic Parameters of Aureusidin Synthase

| Substrate | Enzyme Source | Km (mM) | Vmax (µM/min) | Reference |

| 2',4',6',4-Tetrahydroxychalcone (THC) | Mushroom Tyrosinase | 0.12 | 13 | [4] |

Note: Mushroom tyrosinase exhibits aureusidin synthase activity. Data for the specific enzyme from aurone-producing plants is limited.

Table 2: Substrate Specificity of Recombinant Antirrhinum majus Chalcone Synthase (AmCHS1)

| Substrate | Relative Activity (%) |

| p-Coumaroyl-CoA | 100 |

| Caffeoyl-CoA | 50 |

Data from heterologous expression in E. coli.[5]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the aurone biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Enzymes

1. Expression of His-tagged Aureusidin Synthase and Chalcone 4'-O-glucosyltransferase in E. coli

This protocol is a general guideline and may require optimization for specific constructs.

-

Vector Construction: The coding sequences of Aureusidin Synthase and Chalcone 4'-O-glucosyltransferase from Antirrhinum majus are PCR-amplified and cloned into a pET series expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (His6) tag.

-

Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth and Induction:

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

2. Purification of His-tagged Proteins by Immobilized Metal Affinity Chromatography (IMAC)

-

Column Preparation: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with lysis buffer.[6][7]

-

Binding: Load the clarified lysate onto the equilibrated column.

-

Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

The workflow for the heterologous expression and purification is illustrated below.

Enzyme Activity Assays

1. Aureusidin Synthase Activity Assay (Spectrophotometric Method)

This continuous assay is adapted from a method developed for tyrosinase, which exhibits aureusidin synthase activity.[4]

-

Reaction Mixture:

-

100 mM Sodium acetate buffer (pH 4.5)

-

Substrate: 2',4',6',4-tetrahydroxychalcone (THC) or 2',3,4,4',6'-pentahydroxychalcone (PHC) (dissolved in a minimal amount of DMSO and diluted in buffer)

-

Purified aureusidin synthase

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the increase in absorbance at 415 nm over time using a spectrophotometer. The product, aureusidin, has a characteristic absorbance at this wavelength.

-

-

Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of aureusidin per minute under the specified conditions.

2. Chalcone 4'-O-glucosyltransferase Activity Assay (HPLC-based Method)

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

Substrate: 2',4,4',6'-tetrahydroxychalcone (THC) or 2',3,4,4',6'-pentahydroxychalcone (PHC)

-

UDP-glucose (sugar donor)

-

Purified chalcone 4'-O-glucosyltransferase

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to precipitate the protein.

-

Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and the glucosylated product. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

-

Quantification: Monitor the elution profile at a wavelength where both substrate and product absorb (e.g., 340 nm). Calculate the amount of product formed by comparing the peak area to a standard curve of the authentic glucosylated chalcone.

Regulation of Aurone Biosynthesis

The biosynthesis of aurones is tightly regulated at the transcriptional level, primarily by a complex of transcription factors and in response to various developmental and environmental cues.

Transcriptional Regulation by the MBW Complex

The expression of flavonoid biosynthetic genes, including those in the aurone pathway, is largely controlled by the MYB-bHLH-WD40 (MBW) transcriptional complex.[8]

-

MYB Transcription Factors: R2R3-MYB proteins are key determinants of which branches of the flavonoid pathway are activated. Specific MYB factors are known to upregulate the expression of early biosynthetic genes like CHS.

-

bHLH Transcription Factors: Basic helix-loop-helix (bHLH) proteins act as co-activators with MYB factors.

-

WD40 Repeat Proteins: WD40 repeat proteins provide a scaffold for the interaction between MYB and bHLH factors, stabilizing the MBW complex.

The specific MYB and bHLH factors that regulate aurone synthase and chalcone 4'-O-glucosyltransferase are still being elucidated in many species.

Upstream Signaling Pathways

Several external and internal signals converge on the MBW complex to modulate aurone biosynthesis.

-

Developmental Cues: The expression of aureusidin synthase is temporally regulated during flower development in Antirrhinum majus, with the highest transcript levels coinciding with the stages of most intense yellow pigmentation.[2] This indicates that developmental programs play a crucial role in initiating aurone synthesis.

-

Light Signaling: UV radiation is a well-known inducer of flavonoid biosynthesis as a protective mechanism. UV-A and UV-B light can upregulate the expression of key biosynthetic genes like CHS and transcription factors such as HY5, which in turn can activate the MBW complex.[9]

-

Hormonal Regulation (Jasmonate Signaling): The plant hormone jasmonic acid (JA) and its derivatives are involved in stress responses and can influence flavonoid metabolism. The JA signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2 (a bHLH protein). MYC2 can then interact with MYB factors to regulate the expression of flavonoid biosynthetic genes.[10]

A simplified model of the signaling pathways regulating aurone biosynthesis is presented below.

Conclusion

The biosynthesis of naturally occurring aurones is a specialized branch of the flavonoid pathway, characterized by the key enzymes chalcone 4'-O-glucosyltransferase and aureusidin synthase. Understanding the catalytic properties of these enzymes and the complex regulatory networks that control their expression is paramount for harnessing the potential of aurones in various applications. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and manipulate this fascinating biosynthetic pathway. Future research should focus on elucidating the kinetic parameters of key enzymes from a wider range of aurone-producing species and on identifying the specific transcription factors and upstream signaling components that fine-tune aurone production in response to diverse stimuli.

References

- 1. Yellow flowers generated by expression of the aurone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. Aureusidin synthase - Wikipedia [en.wikipedia.org]

- 4. A continuous spectrophotometric assay for determination of the aureusidin synthase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. UV-A light induces anthocyanin biosynthesis in a manner distinct from synergistic blue + UV-B light and UV-A/blue light responses in different parts of the hypocotyls in turnip seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of synthetic anthraquinones, a class of compounds with significant applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of these molecules.

Introduction

Synthetic anthraquinones are aromatic organic compounds derived from anthracene. Their rigid, planar structure and conjugated system of double bonds give rise to unique and tunable spectroscopic properties. These characteristics are fundamental to understanding their chemical behavior, identifying new derivatives, and elucidating their mechanisms of action in biological systems. This guide will delve into the key spectroscopic techniques used to characterize synthetic anthraquinones: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for characterizing the electronic transitions within anthraquinone derivatives. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. The position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the anthraquinone core.[1]

Typically, anthraquinones exhibit two main types of absorption bands:

-

π → π* transitions: These are high-intensity bands usually observed in the UV region, arising from the excitation of electrons in the aromatic π-system.

-

n → π* transitions: These are lower-intensity bands that can extend into the visible region, resulting from the excitation of non-bonding electrons on the carbonyl oxygen atoms.

The presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax).

Quantitative UV-Vis Data of Selected Synthetic Anthraquinones

The following table summarizes the UV-Vis absorption data for a selection of synthetic anthraquinone derivatives.

| Compound | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Anthraquinone | None | Ethanol | 252, 272, 326 | 45,000 (at 251.2 nm) | [2] |

| 1-Hydroxyanthraquinone | 1-OH | Various | ~405 | - | [1] |

| 2-Hydroxyanthraquinone | 2-OH | Various | ~360 | - | [1] |

| 1,2-Dihydroxyanthraquinone (Alizarin) | 1,2-diOH | Ethanol | 432 | - | [1] |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | 1,4-diOH | Ethanol | 516 | - | [1] |

| 1-Aminoanthraquinone | 1-NH₂ | Various | ~480 | - | [1] |

| 2-Aminoanthraquinone | 2-NH₂ | Various | ~420 | - | [1] |

Note: Molar absorptivity values are not always reported in the literature and can vary with experimental conditions.

Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of a synthetic anthraquinone is as follows:

-

Sample Preparation:

-

Accurately weigh a small amount of the synthetic anthraquinone compound.

-

Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform, or dimethyl sulfoxide (DMSO)) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

Fill a clean quartz cuvette with the blank solvent and place it in the reference holder of the spectrophotometer.

-

Fill a matched quartz cuvette with the sample solution and place it in the sample holder.

-

Perform a baseline correction with the blank solvent.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

While many simple anthraquinones are weakly fluorescent or non-fluorescent, certain synthetic derivatives, particularly those with amino or hydroxyl substituents, can exhibit significant fluorescence. Fluorescence spectroscopy provides information about the electronic structure of the excited state and can be used to probe the local environment of the molecule.

Key parameters in fluorescence spectroscopy include:

-

Excitation Wavelength (λex): The wavelength of light used to excite the molecule.

-

Emission Wavelength (λem): The wavelength of light emitted by the molecule.

-

Stokes Shift: The difference in wavelength (or energy) between the excitation and emission maxima.

-

Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, which represents the efficiency of the fluorescence process.

Fluorescence Data of Selected Synthetic Anthraquinones

The following table presents fluorescence data for some synthetic anthraquinone derivatives.

| Compound | Substituent(s) | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| DRAQ5 | Complex aminoalkylamino groups | Water | 647 | 681 | 0.12 (bound to DNA) | |

| CyTRAK Orange | Proprietary | - | 510 | 610 | - | |

| RBS3 | Proprietary | Deionized Water | 420 | 556 | - | |

| CE8 | Proprietary | Deionized Water | 276 | 406 | - | |

| NGA5 | Proprietary | Deionized Water | 298 | 480 | - |

Experimental Protocol for Fluorescence Spectroscopy

A general procedure for measuring the fluorescence spectrum of a synthetic anthraquinone is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the anthraquinone derivative in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Instrumentation and Measurement:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission monochromators to the desired wavelengths.

-

Place a cuvette with the blank solvent in the sample holder to measure and subtract the background signal.

-

Replace the blank with the sample cuvette.

-

To obtain an emission spectrum, set the excitation monochromator to a fixed wavelength (λex) and scan the emission monochromator over a range of longer wavelengths.

-

To obtain an excitation spectrum, set the emission monochromator to a fixed wavelength (λem) and scan the excitation monochromator over a range of shorter wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of the sample and a standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of synthetic anthraquinones. It provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

The chemical shifts of protons and carbons in the anthraquinone skeleton are influenced by the electron density around them, which is in turn affected by the nature and position of substituents.

¹H and ¹³C NMR Data of Unsubstituted Anthraquinone

The following table provides the NMR data for the parent anthraquinone molecule.

| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | H-1, H-4, H-5, H-8 | 8.32 | CDCl₃ | |

| ¹H | H-2, H-3, H-6, H-7 | 7.81 | CDCl₃ | |

| ¹³C | C-1, C-4, C-5, C-8 | 127.3 | CDCl₃ | |

| ¹³C | C-2, C-3, C-6, C-7 | 134.3 | CDCl₃ | |

| ¹³C | C-4a, C-9a, C-8a, C-10a | 133.4 | CDCl₃ | |

| ¹³C | C-9, C-10 (C=O) | 183.2 | CDCl₃ |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of a synthetic anthraquinone is as follows:

-

Sample Preparation:

-

Dissolve 5-20 mg of the synthetic anthraquinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; sonication may be required.

-

-

Instrumentation and Measurement:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data (FID) to obtain the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more complex structures.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of synthetic anthraquinones. It also provides valuable structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of an anthraquinone, the molecular ion peak (M⁺) is usually prominent. Common fragmentation pathways involve the loss of one or two molecules of carbon monoxide (CO) from the quinone ring.

Common Fragmentation Patterns of Anthraquinones

| Ion | m/z | Description |

| [M]⁺ | Molecular Weight | Molecular Ion |

| [M-CO]⁺ | M - 28 | Loss of one carbonyl group |

| [M-2CO]⁺ | M - 56 | Loss of two carbonyl groups |

The fragmentation patterns of substituted anthraquinones can be more complex and provide key information for identifying the nature and position of the substituents.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum of a synthetic anthraquinone is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For some ionization techniques, the sample can be introduced as a solid.

-

-

Instrumentation and Measurement:

-

Choose an appropriate ionization method (e.g., Electron Ionization (EI), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a desired mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the isotopic pattern to help confirm the elemental composition.

-

Interpret the fragmentation pattern to deduce structural features of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

-

Visualization of Pathways and Workflows

Inhibition of the Jak2/Stat3 Signaling Pathway by a Synthetic Anthraquinone Derivative

Some synthetic anthraquinone derivatives have been shown to exhibit anti-cancer properties by inhibiting cellular signaling pathways. For instance, a novel anthraquinone derivative, C10, has been reported to inhibit the proliferation of colon cancer cells by targeting the Jak2/Stat3 signaling pathway. The binding of a cytokine (like IL-6) to its receptor activates Jak2, which in turn phosphorylates Stat3. Phosphorylated Stat3 then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. The anthraquinone derivative C10 can inhibit the activity of Jak2, thereby blocking this pro-proliferative signaling cascade.

General Experimental Workflow for Synthesis and Characterization

The development of novel synthetic anthraquinones follows a logical workflow from synthesis to purification and subsequent spectroscopic characterization to confirm the structure and purity of the final product.

References

A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professionals

Introduction

Substituted anthraquinones are a large and important class of aromatic compounds built on the 9,10-anthraquinone core.[1] They are widely found in nature, particularly in plants and fungi, and have a long history of use as colorants.[2][3][4] In modern science, their diverse biological activities have made them a significant focus of research and development, especially in the field of medicine.[5][6] Anthraquinone derivatives form the backbone of several clinically important anticancer drugs, including doxorubicin, daunorubicin, and mitoxantrone.[5][7] Their planar structure allows them to intercalate with DNA, inhibit key enzymes like topoisomerase-II, and generate reactive oxygen species (ROS), leading to cytotoxic effects in cancer cells.[5][8]

The therapeutic potential and toxicological profile of substituted anthraquinones are intrinsically linked to their physicochemical properties.[9] Properties such as solubility, lipophilicity (logP), melting point, and acidity (pKa) govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9] Furthermore, the nature and position of substituents on the anthraquinone scaffold dramatically influence these properties and, consequently, their biological activity and therapeutic efficacy.[5][10]

This technical guide provides an in-depth overview of the core physicochemical properties of substituted anthraquinones, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data in structured tables, details common experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties of Substituted Anthraquinones

The physicochemical characteristics of substituted anthraquinones are crucial for understanding their behavior in biological systems and for designing new derivatives with improved therapeutic indices.

Solubility

The solubility of anthraquinones is a critical factor for their bioavailability and formulation. The parent anthraquinone is poorly soluble in water but shows some solubility in hot organic solvents.[1] The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), and sulfonic acid (-SO3H) groups, can significantly enhance aqueous solubility.[2] Conversely, the addition of non-polar substituents tends to decrease water solubility. The solubility of 1-amino-4-hydroxy-9,10-anthraquinone, for example, has been studied in ethanol-water binary solvents to understand the impact of solvent polarity.[11]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. The logP value reflects the distribution of a compound between an octanol and a water phase. A balanced logP is often sought in drug design to ensure adequate membrane permeability and aqueous solubility. The lipophilicity of anthraquinones can be fine-tuned by the introduction of various substituents.

Melting Point

The melting point of a compound is an indicator of its purity and the strength of its crystal lattice. The parent 9,10-anthraquinone has a high melting point of 284.8 °C.[1] Substituents can either increase or decrease the melting point depending on their nature and their ability to participate in intermolecular interactions such as hydrogen bonding.

pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For substituted anthraquinones, the pKa values of hydroxyl and amino groups are particularly important as they determine the ionization state of the molecule at physiological pH. The ionization state, in turn, influences solubility, membrane permeability, and interactions with biological targets. The pKa values of several anthraquinone compounds have been determined using techniques like capillary electrophoresis.[12]

Spectral Properties

The spectral properties of substituted anthraquinones, including their UV-Visible absorption and fluorescence emission, are not only used for their characterization but are also relevant to their biological activity and potential applications in imaging. The color of anthraquinone derivatives is determined by the type and position of substituents, which act as auxochromes and chromophores, influencing the electronic transitions within the molecule.[13] The absorption and emission bands can be shifted to the visible region by the strategic placement of substituents, which can lead to the formation of quasi-aromatic rings.[14]

Electrochemical Properties

The electrochemical properties of anthraquinones are central to their biological activity, particularly their ability to undergo redox cycling and generate reactive oxygen species. The reduction potentials of substituted anthraquinones can be tuned by the introduction of electron-donating or electron-withdrawing groups.[10] For instance, amino groups tend to cause a cathodic shift in the reduction potential.[10]

Data Presentation: Physicochemical Properties of Selected Substituted Anthraquinones

The following tables summarize key physicochemical data for a selection of substituted anthraquinones. It is important to note that experimental values can vary depending on the specific conditions under which they were measured.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 9,10-Anthraquinone | C₁₄H₈O₂ | 208.22 | 284.8[1] | Insoluble in water, soluble in hot organic solvents[1] |

| Alizarin (1,2-Dihydroxyanthraquinone) | C₁₄H₈O₄ | 240.21 | 289-290 | Slightly soluble in water, soluble in ethanol |

| Emodin (1,3,8-Trihydroxy-6-methylanthraquinone) | C₁₅H₁₀O₅ | 270.24 | 256-257 | Sparingly soluble in water, soluble in ethanol, acetone |

| Chrysophanol (1,8-Dihydroxy-3-methylanthraquinone) | C₁₅H₁₀O₄ | 254.24 | 196 | Insoluble in water, soluble in ethanol, chloroform |

| Rhein (1,8-Dihydroxy-3-carboxyanthraquinone) | C₁₅H₈O₆ | 284.22 | 321-322 | Slightly soluble in water, soluble in alkaline solutions |

| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 252-254 | Insoluble in water, soluble in ethanol, acetone |

| 1,4-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.24 | 268 | Insoluble in water, soluble in ethanol |

| Compound | logP | pKa | λmax (nm) |

| 9,10-Anthraquinone | 3.39 | - | 325 |

| Alizarin (1,2-Dihydroxyanthraquinone) | 2.63 | 6.8, 11.1 | 433[13] |

| Emodin (1,3,8-Trihydroxy-6-methylanthraquinone) | 3.10 | 7.0, 9.4, 11.6 | 438 |

| Chrysophanol (1,8-Dihydroxy-3-methylanthraquinone) | 3.55 | 8.3, 11.2 | 428 |

| Rhein (1,8-Dihydroxy-3-carboxyanthraquinone) | 2.45 | 3.2, 8.1, 11.4 | 432 |

| 1-Aminoanthraquinone | 2.65 | 3.3 | 465 |

| 1,4-Diaminoanthraquinone | 1.86 | - | 550, 590 |

Experimental Protocols

Accurate determination of the physicochemical properties of substituted anthraquinones is essential for drug discovery and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

-

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature at which it transitions from a solid to a liquid.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

-

Determination of Solubility

-

Principle: The equilibrium solubility is determined by adding an excess amount of the compound to a solvent and measuring the concentration of the dissolved compound in a saturated solution after a certain period of equilibration.

-

Apparatus: Shaking incubator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the substituted anthraquinone is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvent) in a sealed vial.

-

The vials are agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The resulting suspension is centrifuged or filtered to remove the undissolved solid.

-

The concentration of the dissolved anthraquinone in the supernatant or filtrate is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Determination of Lipophilicity (logP) by Shake-Flask Method

-

Principle: The partition coefficient (P) is determined by measuring the equilibrium concentrations of the compound in two immiscible liquid phases, typically n-octanol and water. logP is the logarithm of this ratio.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by shaking them together for 24 hours.

-

A known amount of the substituted anthraquinone is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separatory funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the anthraquinone in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is then calculated as log10(P).

-

Determination of pKa by UV-Vis Spectrophotometry

-

Principle: The pKa is determined by measuring the change in the UV-Vis absorbance spectrum of the compound as a function of pH. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal.

-

Apparatus: UV-Vis spectrophotometer, pH meter, thermostated cuvette holder.

-

Procedure:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of the substituted anthraquinone is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A small aliquot of the stock solution is added to each buffer solution to obtain a final concentration suitable for UV-Vis analysis.

-

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH.

-

The pKa value is determined from the inflection point of the resulting sigmoidal curve.

-

Characterization by Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. The chemical structure of new anthraquinone derivatives can be identified by FT-IR, among other spectroscopic methods.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed information about the structure and connectivity of atoms in the molecule. It is a key technique for the structural elucidation of newly synthesized anthraquinone derivatives.[15]

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure of the molecule through fragmentation patterns.[15]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorbance (λmax).[14][15]

Mandatory Visualizations

Signaling Pathways of Biologically Active Substituted Anthraquinones

Many substituted anthraquinones exert their anticancer effects by modulating key cellular signaling pathways.

Caption: Jak2/Stat3 signaling pathway inhibition by an anthraquinone derivative.[16]

Caption: ROS/JNK signaling pathway for apoptosis induction by an anthraquinone.[8]

Experimental Workflow for Physicochemical Characterization

A typical workflow for the physicochemical characterization of a novel substituted anthraquinone is outlined below.

Caption: General workflow for the characterization of substituted anthraquinones.

The physicochemical properties of substituted anthraquinones are fundamental to their biological activity and their potential as therapeutic agents. A thorough understanding and accurate measurement of these properties are critical for the rational design of new anthraquinone derivatives with enhanced efficacy and reduced toxicity. This guide provides a foundational overview of these properties, standardized experimental protocols for their determination, and visualizations of their biological context. By leveraging this information, researchers and drug development professionals can more effectively navigate the chemical space of substituted anthraquinones to unlock their full therapeutic potential.

References

- 1. Anthraquinone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]

- 9. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of pKa values of anthraquinone compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 14. ikm.org.my [ikm.org.my]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Anthraquinone derivative C10 inhibits proliferation and cell cycle progression in colon cancer cells via the Jak2/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Microwave-Assisted Synthesis of Aurone Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of aurone derivatives, a class of flavonoids with significant therapeutic potential. The information presented herein is intended to guide researchers in academic and industrial settings on the efficient synthesis of these compounds for applications in drug discovery and development. Aurone derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Introduction to Aurones and Microwave-Assisted Synthesis

Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core. They are structural isomers of flavones and are responsible for the yellow pigmentation in some flowers.[1] Beyond their role in nature, synthetic aurone derivatives have emerged as promising scaffolds in medicinal chemistry due to their diverse pharmacological activities.[2] These activities stem from their ability to interact with various biological targets, including protein kinases and inflammatory mediators.[3][4]

Traditional methods for synthesizing aurones often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. The advantages of MAOS include significantly reduced reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.[5][6] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[7]

Applications in Drug Development

Aurone derivatives are being actively investigated for their therapeutic potential in several key areas:

-

Anticancer Activity: Certain aurone derivatives have been shown to exhibit potent anticancer activity. One of the key mechanisms identified is the disruption of the Cyclin-dependent kinase 2 (CDK2)/Cyclin A complex, which is crucial for cell cycle progression.[3] By inhibiting this complex, these aurones can halt uncontrolled cell proliferation in cancer cells.

-

Anti-inflammatory Effects: Aurones have demonstrated significant anti-inflammatory properties. They can inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] The underlying mechanism often involves the modulation of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[8]

-

Neuroprotective Potential: Research suggests that aurone derivatives may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases. Their antioxidant and anti-inflammatory properties are believed to play a crucial role in mitigating oxidative stress and neuroinflammation, which are key pathological features of these conditions.[1][9]

Experimental Protocols

Two primary microwave-assisted methods for the synthesis of aurone derivatives are detailed below: the Knoevenagel condensation and the oxidative cyclization of chalcones.

Protocol 1: Microwave-Assisted Knoevenagel Condensation of Benzofuranones with Aldehydes

This method is a direct and efficient route to aurones, involving the condensation of a benzofuran-3(2H)-one with a substituted aldehyde. The use of microwave irradiation dramatically accelerates this reaction.

Materials:

-

Substituted benzofuran-3(2H)-one

-

Substituted aromatic aldehyde

-

Deep Eutectic Solvent (DES) (e.g., choline chloride and urea in a 1:2 molar ratio) or a suitable catalyst such as ammonium acetate.

-

Microwave reactor

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, combine the benzofuran-3(2H)-one (1 mmol) and the aromatic aldehyde (1.2 mmol).

-

Add the deep eutectic solvent (approximately 2 mL) or a catalytic amount of ammonium acetate.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant power (e.g., 100-300 W) for a period of 5-30 minutes, with a target temperature of 80-120°C.[3][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction vessel to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the crude aurone derivative by recrystallization from ethanol to yield the pure product.

Protocol 2: Microwave-Assisted Oxidative Cyclization of 2'-Hydroxychalcones

This protocol involves the intramolecular cyclization of a 2'-hydroxychalcone precursor to form the aurone skeleton. Microwave heating significantly reduces the time required for this transformation compared to conventional methods.

Materials:

-

Substituted 2'-hydroxychalcone

-

Oxidizing agent (e.g., iodine)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Microwave reactor

-

Sodium thiosulfate solution

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve the 2'-hydroxychalcone (1 mmol) in a minimal amount of DMSO in a microwave-safe reaction vessel.

-

Add a catalytic amount of iodine.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture for 5-10 minutes at a suitable power level to maintain a temperature of 100-150°C.[11] Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Add a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the pure aurone derivative.

Data Presentation

The following tables summarize the quantitative data, highlighting the advantages of microwave-assisted synthesis over conventional heating methods for the preparation of aurone derivatives.

Table 1: Comparison of Reaction Times for Aurone Synthesis

| Synthesis Method | Conventional Heating Time | Microwave-Assisted Time | Reference(s) |

| Knoevenagel Condensation | Several hours (up to 24 hours) | 5 - 30 minutes | [5] |

| Oxidative Cyclization | Several hours | < 10 minutes | [12] |

Table 2: Comparison of Yields for Aurone Synthesis

| Derivative | Conventional Yield (%) | Microwave Yield (%) | Reference(s) |

| Aurone Derivative A | Variable, often lower | Significant increase observed | [3] |

| Aurone Derivative B | 40 - 83% (alumina-mediated) | 17 - 96% (DES-mediated) | [3] |

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for microwave-assisted aurone synthesis and the key signaling pathways modulated by these compounds.

Conclusion

Microwave-assisted synthesis represents a highly efficient and advantageous methodology for the preparation of aurone derivatives. The protocols and data presented in this document underscore the significant improvements in reaction times and yields achievable with this technology. For researchers in drug development, the ability to rapidly synthesize libraries of aurone compounds for biological screening is a considerable asset. The diverse and potent biological activities of aurones, coupled with efficient synthetic access, position them as a promising class of compounds for the development of novel therapeutics.

References

- 1. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. asianjpr.com [asianjpr.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. scispace.com [scispace.com]

- 12. chemijournal.com [chemijournal.com]

Protocol for Claisen-Schmidt Synthesis of 2-Hydroxy Chalcones: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed protocol and application notes for the synthesis of 2-hydroxy chalcones via the Claisen-Schmidt condensation. This class of compounds is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of a hydroxyl group at the ortho-position of one of the aromatic rings affords 2-hydroxy chalcones, which are key precursors for the synthesis of flavanones and other valuable heterocyclic compounds.[2][3] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted 2-hydroxyacetophenone and a substituted benzaldehyde.[4][5]

I. General Reaction Scheme

The Claisen-Schmidt condensation for the synthesis of 2'-hydroxy chalcones involves the reaction of a 2'-hydroxyacetophenone with a benzaldehyde derivative in the presence of a base catalyst.

Caption: General reaction scheme for the Claisen-Schmidt condensation.

II. Experimental Protocols

Several protocols for the synthesis of 2'-hydroxy chalcones have been reported, with variations in catalysts, solvents, and reaction conditions. Below are two representative protocols.

Protocol 1: Optimized Synthesis Using Sodium Hydroxide in Isopropyl Alcohol

This optimized protocol focuses on achieving high yields and purity.[2][6]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol (IPA).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture.

-

Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

Purification: The precipitated solid (the 2'-hydroxy chalcone) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.[7]

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis Using Potassium Hydroxide in Ethanol

This is a widely used, conventional method for the synthesis of 2'-hydroxy chalcones.[1][8]

-

Reactant Preparation: Dissolve equimolar amounts of the substituted 2'-hydroxyacetophenone and the appropriate benzaldehyde in ethanol in a flask.

-

Reaction Initiation: Add an aqueous solution of potassium hydroxide (KOH, typically 20-50% w/v) dropwise to the mixture at room temperature with constant stirring.[1][9]

-

Reaction Progression: Stir the reaction mixture for 24 hours at room temperature.[4] Alternatively, the reaction time can be shortened by refluxing for 4 hours.[4]

-

Product Isolation: After the reaction is complete, the mixture is poured into cold water and acidified with dilute HCl.

-

Purification: The resulting precipitate is filtered, washed with water, and dried.

-

Recrystallization: The crude chalcone is purified by recrystallization from ethanol or another suitable solvent.

III. Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, solvent, and temperature significantly impacts the yield and purity of the synthesized 2'-hydroxy chalcones.

| Parameter | Condition 1[2][6] | Condition 2[1][4] | Condition 3[10] |

| Catalyst | 40% aq. NaOH | 20% w/v aq. KOH | Not specified |

| Solvent | Isopropyl Alcohol (IPA) | Ethanol | Dimethyl Sulfoxide (DMSO) |

| Temperature | 0°C | Room Temperature or Reflux | Not specified |

| Reaction Time | ~4 hours | 4-24 hours | Reduced reaction time |

| Yield | High (e.g., up to 95.55%)[11] | Moderate to High (e.g., 72% and 50%)[4] | Increased yield |

| Remarks | Optimized for high yield and purity. | A commonly used, versatile method. | Leads to a purer, more easily handled product. |

IV. Reaction Mechanism and Experimental Workflow

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation followed by dehydration.

Caption: Mechanism of the Claisen-Schmidt condensation.

The overall experimental workflow for the synthesis and characterization of 2'-hydroxy chalcones is as follows:

Caption: Experimental workflow for 2-hydroxy chalcone synthesis.

V. Characterization of 2-Hydroxy Chalcones

The synthesized 2-hydroxy chalcones are typically characterized by various spectroscopic methods and physical constant determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the chalcone, identifying the protons of the α,β-unsaturated system, and the carbon signals of the carbonyl group and aromatic rings.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the carbonyl (C=O) stretching vibration (typically around 1697 cm⁻¹) and the aromatic C-H stretching.[5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized chalcone, confirming the molecular formula.[12]

-

Melting Point: The melting point of the purified chalcone is a key indicator of its purity.

VI. Conclusion

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of 2-hydroxy chalcones. By carefully selecting the catalyst, solvent, and reaction temperature, researchers can optimize the synthesis to achieve high yields of pure products. The protocols and data presented here provide a comprehensive guide for the synthesis and characterization of these medicinally important compounds.

References

- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong [scholars.fhsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Application Notes & Protocols: High-Yield Synthesis of Anthraquinone Analogues

Introduction

Anthraquinones are a class of aromatic organic compounds derived from anthracene. Their core structure is 9,10-dioxoanthracene. This scaffold is prevalent in a vast number of natural products and serves as a crucial pharmacophore in the development of therapeutic agents. Anthraquinone derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Consequently, the development of efficient and high-yield synthetic methodologies for accessing structurally diverse anthraquinone analogues is of significant interest to researchers in medicinal chemistry and drug discovery.

This document provides detailed protocols for two prominent high-yield synthetic strategies for preparing anthraquinone analogues: the Friedel-Crafts acylation/cyclization and a microwave-assisted synthesis approach. It also includes a summary of quantitative data and visual workflows to facilitate reproducibility.

Method 1: Two-Step Friedel-Crafts Acylation and Cyclization

The Friedel-Crafts reaction is a classic and versatile method for synthesizing anthraquinones. This approach typically involves two main steps: an initial acylation of an aromatic substrate with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization to form the anthraquinone core. The use of trifluoromethanesulfonic acid (triflic acid) has been shown to be highly effective for the cyclization step, often leading to excellent yields.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of the substituted benzene (1.0 eq.) and phthalic anhydride (1.0 eq.) in an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting 2-benzoylbenzoic acid derivative by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization

-

Add the 2-benzoylbenzoic acid derivative (1.0 eq.) obtained from Step 1 to trifluoromethanesulfonic acid (10 eq.) at room temperature.

-

Heat the mixture to 80-90 °C and stir for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

The resulting precipitate is the anthraquinone product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Workflow: Friedel-Crafts Synthesis

Data Summary: Yields of Substituted Anthraquinones

| Entry | Substituted Benzene | Product (Anthraquinone Analogue) | Overall Yield (%) | Reference |

| 1 | Toluene | 2-Methylanthraquinone | 95 | |

| 2 | Anisole | 1-Methoxyanthraquinone | 88 | |

| 3 | Chlorobenzene | 2-Chloroanthraquinone | 92 | |

| 4 | Naphthalene | Naphthacenequinone | 85 |

Method 2: Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. For anthraquinones, a one-pot reaction combining the Diels-Alder cycloaddition of a substituted naphthoquinone with a suitable diene, followed by an in-situ oxidation, provides rapid access to complex analogues. This method significantly reduces reaction times from hours to minutes.

Experimental Protocol

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1,4-naphthoquinone (1.0 eq.), the corresponding diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.5 eq.), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).

-

Add a high-boiling point solvent such as o-dichlorobenzene (3-5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 180 °C for 15-20 minutes. The reaction is typically carried out under air, which serves as the oxidant for the aromatization step.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired anthraquinone analogue.

Experimental Workflow: Microwave-Assisted Synthesis

Data Summary: Yields of Microwave-Assisted Synthesis

| Entry | Diene | Product | Time (min) | Yield (%) |

| 1 | 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethylanthraquinone | 15 | 94 |

| 2 | 1,3-Cyclohexadiene | 1,4-Ethano-9,10-anthraquinone | 20 | 89 |

| 3 | Isoprene | 2-Methylanthraquinone | 15 | 91 |

| 4 | (E)-1-Methoxy-1,3-butadiene | 1-Methoxyanthraquinone | 20 | 85 |

Application: Anthraquinones as Topoisomerase II Inhibitors

Many anthraquinone derivatives, particularly those used in chemotherapy such as Doxorubicin and Mitoxantrone, exert their anticancer effects by targeting DNA topoisomerase II. These drugs intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis (programmed cell death).

Signaling Pathway: Topoisomerase II Inhibition

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Anthraquinones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthraquinones are a class of aromatic organic compounds that are of significant interest in drug development due to their diverse biological activities, including anticancer properties.[1] Evaluating the cytotoxic potential of novel anthraquinone derivatives is a critical step in the preclinical drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of anthraquinones using established colorimetric and fluorescence-based assays. The described methods, including the MTT, LDH, and Annexin V/PI apoptosis assays, offer a comprehensive approach to characterizing the cytotoxic effects of these compounds on various cell lines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Protocol

Materials:

-

Anthraquinone compounds

-

Target cancer cell lines (e.g., PC3, HT-29, HeLa, HepG2)[1][4]

-

RPMI 1640 medium (or other suitable cell culture medium)

-

Fetal Calf Serum (FCS)

-

Penicillin/Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1.5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

-

Compound Treatment: Prepare a concentration series of the anthraquinone compounds (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM) in the appropriate cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity. It is based on the measurement of lactate dehydrogenase (LDH) activity, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][6] The amount of LDH released is proportional to the number of lysed cells.

Experimental Protocol

Materials:

-

LDH Cytotoxicity Assay Kit (commercially available)

-

Anthraquinone compounds

-

Target cell lines

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with various concentrations of anthraquinones as described in the MTT assay protocol (Section 1, steps 1-3). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[6][7]

-

Sample Collection: After incubation, carefully transfer the cell culture supernatant to a new 96-well plate.[6]

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[6]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental samples relative to the spontaneous and maximum release controls.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis or necrosis, an Annexin V/PI staining assay followed by flow cytometry can be performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]